molecular formula C20H27N3O2 B5337716 N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide

N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide

Cat. No.: B5337716
M. Wt: 341.4 g/mol
InChI Key: LWTSQBLLHVKGMK-UHFFFAOYSA-N
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Description

N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, also known as JNJ-31001074, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, making them an attractive target for the development of new therapies for a range of diseases. In

Mechanism of Action

BET proteins are involved in the regulation of gene expression through the recognition of acetylated lysine residues on histone proteins. N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide targets the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to a decrease in the expression of genes regulated by these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, leading to decreased cell proliferation and increased apoptosis. In inflammatory diseases, BET inhibitors have been shown to decrease the production of pro-inflammatory cytokines and chemokines. In neurological disorders, BET inhibitors have been shown to improve cognitive function and decrease amyloid-beta production.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide is its high potency and specificity for BET proteins, making it a useful tool for studying the role of these proteins in disease. However, one limitation is that BET inhibitors can have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

For the development of N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide and other BET inhibitors include the identification of biomarkers to predict patient response, the optimization of dosing regimens, and the development of combination therapies with other targeted agents. Additionally, the role of BET proteins in other diseases, such as metabolic disorders and infectious diseases, is an area of active research.

Synthesis Methods

The synthesis of N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide involves a multi-step process, starting with the reaction of 4-bromo-2,6-dimethylpyrimidine with 2-(2-aminoethyl)-1H-indole-3-carboxylic acid. The resulting intermediate is then reacted with 3-hydroxy-3-methylbutyric acid, followed by coupling with 4-fluorobenzoyl chloride to yield the final product.

Scientific Research Applications

N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide has been studied extensively in preclinical models of cancer, inflammatory diseases, and neurological disorders. In cancer, BET inhibitors have shown promise as a potential therapy for a range of tumor types, including hematological malignancies and solid tumors. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted with BET inhibitors, as these proteins play a role in the regulation of inflammatory gene expression. In neurological disorders, BET inhibitors have been shown to improve cognitive function in preclinical models of Alzheimer's disease and other neurodegenerative conditions.

Properties

IUPAC Name

N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-13-15(2)23-18(22-14)10-12-21-19(24)17-7-5-16(6-8-17)9-11-20(3,4)25/h5-8,13,25H,9-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTSQBLLHVKGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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